JTV-803 free base
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JTV-803 free base involves multiple steps, including the formation of the isoquinoline and piperidine rings, followed by their coupling . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact . The process may include continuous flow reactions and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
JTV-803 free base undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s overall structure and function.
Substitution: This reaction involves replacing one functional group with another, which can significantly impact the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products .
Scientific Research Applications
JTV-803 free base has several scientific research applications, including:
Mechanism of Action
JTV-803 free base exerts its effects by selectively inhibiting factor Xa, a crucial enzyme in the blood coagulation cascade . By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots . This mechanism involves specific molecular interactions with the enzyme’s active site, leading to its potent anticoagulant effects .
Comparison with Similar Compounds
Similar Compounds
Apixaban: Another factor Xa inhibitor with similar anticoagulant properties.
Rivaroxaban: A widely used factor Xa inhibitor with a similar mechanism of action.
Edoxaban: Another direct factor Xa inhibitor used in clinical settings.
Uniqueness
JTV-803 free base is unique due to its high selectivity and potency as a factor Xa inhibitor . It has shown greater selectivity compared to other inhibitors, making it a promising candidate for further development as an anticoagulant therapy .
Properties
CAS No. |
247131-06-2 |
---|---|
Molecular Formula |
C22H27N5O3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C22H27N5O3/c23-21(24)27-10-5-16-1-2-19(13-17(16)14-27)30-15-22(20(28)29)6-11-26(12-7-22)18-3-8-25-9-4-18/h1-4,8-9,13H,5-7,10-12,14-15H2,(H3,23,24)(H,28,29) |
InChI Key |
MISBTXJXWSXZBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)OCC3(CCN(CC3)C4=CC=NC=C4)C(=O)O)C(=N)N |
Origin of Product |
United States |
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